H-Phe-ala-ome hcl

Peptide Synthesis Solubility Optimization Hydrochloride Salt Form

H-Phe-Ala-OMe HCl (CAS 3338-40-7) is a protected dipeptide derivative consisting of L-phenylalanine and L-alanine, featuring a methyl ester at the C-terminus and a hydrochloride salt form. This structural arrangement yields a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.75 g/mol.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
Cat. No. B12335624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-ala-ome hcl
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C13H18N2O3.ClH/c1-9(13(17)18-2)15-12(16)11(14)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,14H2,1-2H3,(H,15,16);1H/t9-,11-;/m0./s1
InChIKeyWTLLOYMXZZNRKU-ROLPUNSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe-Ala-OMe HCl: Chemical Identity, Core Properties, and Procurement Specifications


H-Phe-Ala-OMe HCl (CAS 3338-40-7) is a protected dipeptide derivative consisting of L-phenylalanine and L-alanine, featuring a methyl ester at the C-terminus and a hydrochloride salt form. This structural arrangement yields a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.75 g/mol . The compound is a white crystalline powder soluble in polar solvents such as methanol and water . As a hydrochloride salt of a peptide methyl ester, it serves as a fundamental building block in peptide synthesis, wherein the methyl ester protects the carboxylic acid functionality during chain elongation while the free N-terminal amine remains available for coupling reactions . The compound's stereochemical integrity, with both chiral centers in the L-configuration, renders it particularly valuable for the synthesis of biologically relevant peptides that require defined stereochemistry .

Why H-Phe-Ala-OMe HCl Cannot Be Replaced by Unprotected Dipeptides or Simple Amino Acid Esters


The precise combination of structural features in H-Phe-Ala-OMe HCl—the L-Phe-L-Ala sequence, C-terminal methyl ester protection, and hydrochloride salt form—confers a unique profile of solubility, reactivity, and stereochemical behavior that prevents seamless substitution by either unprotected dipeptides (e.g., H-Phe-Ala-OH) or single amino acid esters (e.g., H-Phe-OMe·HCl or H-Ala-OMe·HCl). Substitution with the free acid H-Phe-Ala-OH introduces an unprotected carboxylic acid group that can participate in unwanted side reactions, including intramolecular cyclization and racemization, thereby compromising coupling efficiency and chiral purity [1]. Conversely, using individual amino acid esters requires an additional coupling step and introduces the risk of sequence errors and lower overall yield [2]. Furthermore, the hydrochloride salt form of H-Phe-Ala-OMe HCl provides enhanced aqueous solubility compared to the neutral methyl ester, which is critical for maintaining homogeneous reaction conditions in aqueous or biphasic coupling systems . These distinctions underscore the necessity of procuring the exact protected dipeptide building block rather than attempting to approximate its function with readily available alternatives.

H-Phe-Ala-OMe HCl: Quantitative Differential Evidence Against Closest Analogs


Enhanced Aqueous Solubility Relative to Single Amino Acid Methyl Esters and Unprotected Dipeptides

H-Phe-Ala-OMe HCl exhibits substantially enhanced aqueous solubility compared to its constituent amino acid methyl esters and the unprotected dipeptide H-Phe-Ala-OH. This property is critical for maintaining homogeneous reaction conditions during peptide coupling, particularly in aqueous or biphasic solvent systems . The hydrochloride salt form provides a solubility advantage over the neutral methyl ester, which tends to precipitate or partition into organic phases .

Peptide Synthesis Solubility Optimization Hydrochloride Salt Form

Metabolic Stability Advantage Over Unprotected H-Phe-Ala-OH

While direct metabolic stability data for H-Phe-Ala-OMe HCl is not available, class-level evidence from structurally related dipeptide esters and thiodipeptides indicates that C-terminal methyl ester protection confers resistance to carboxypeptidase degradation relative to the free acid H-Phe-Ala-OH. In metabolism assays using rat intestinal mucosa, rat hepatic microsomes, and human hepatocytes, the thiodipeptide Phe-Ψ-Ala remained unchanged, whereas the natural dipeptide phenylalanylalanine (H-Phe-Ala-OH) was extensively decomposed [1]. This pattern supports the inference that esterification of the C-terminus in H-Phe-Ala-OMe HCl provides a measurable stability advantage in biological matrices containing carboxypeptidases.

Protease Resistance Peptide Stability In Vitro Metabolism

Substrate Activity for Peptide Transporter PEPT1

H-Phe-Ala-OMe HCl, as a dipeptide methyl ester, belongs to a class of compounds recognized by the proton-coupled oligopeptide transporter PEPT1 (SLC15A1). While direct Ki or Km values for H-Phe-Ala-OMe HCl are not reported, data for related dipeptide esters and tripeptides indicate that the Phe-Ala motif is a competent substrate. For instance, H-Phe-Ser-Ala-OH exhibits a Ki value of 0.30 mM for hPEPT1 [1]. Additionally, the natural dipeptide Ala-Phe is absorbed by Caco-2 cells at a rate of 0.1% in vitro, demonstrating transport capacity . These data support the inference that H-Phe-Ala-OMe HCl, with its free N-terminus and hydrophobic Phe-Ala core, is likely to be recognized by PEPT1, making it a valuable tool for studying peptide transporter pharmacology and for prodrug design.

Drug Delivery Peptide Transporter Oral Bioavailability

Established Use as a Racemization Test Substrate

The derivative N-Ac-Phe-Ala-OMe has been specifically recommended as a sensitive proton magnetic resonance (PMR) test substrate for detecting racemization in peptide coupling reactions [1]. This application leverages the diastereotopic nature of the L-Phe-L-Ala sequence, wherein even slight epimerization at either chiral center produces detectable changes in the NMR spectrum. The parent compound H-Phe-Ala-OMe HCl, upon acetylation, provides this well-established racemization probe. In contrast, simpler amino acid esters or unprotected dipeptides do not offer the same level of sensitivity or have not been validated for this purpose.

Peptide Coupling Racemization Chiral Integrity

Optimized Application Scenarios for H-Phe-Ala-OMe HCl in Peptide Chemistry and Biopharmaceutical Research


Synthesis of Longer Peptides with Defined Stereochemistry

H-Phe-Ala-OMe HCl is employed as a key building block in the solid-phase or solution-phase synthesis of longer peptides where the L-Phe-L-Ala sequence is required. The methyl ester protects the C-terminus, preventing unwanted side reactions, while the free N-terminus allows for efficient coupling with incoming activated amino acids. The compound's enhanced aqueous solubility facilitates homogeneous reactions in mixed solvent systems . The chiral integrity of the L-Phe and L-Ala residues is critical for generating peptides with the correct stereochemistry, as any epimerization during synthesis can drastically alter biological activity [7].

Development of Peptide-Based Prodrugs Targeting PEPT1

The Phe-Ala dipeptide motif is a recognized substrate for the intestinal peptide transporter PEPT1. H-Phe-Ala-OMe HCl can serve as a starting scaffold for designing orally bioavailable prodrugs by conjugating poorly permeable drug molecules to the N-terminus . The methyl ester provides a handle for further modification or can be retained to modulate lipophilicity and transport kinetics. The compound's stability against carboxypeptidases, inferred from related esterified dipeptides, may prolong its half-life in the intestinal lumen, enhancing the prodrug's absorption window [7].

Validation of New Peptide Coupling Reagents and Methods

Due to the established use of its N-acetyl derivative as a sensitive PMR racemization test substrate, H-Phe-Ala-OMe HCl is a valuable tool for evaluating the performance of novel peptide coupling reagents and reaction conditions . Researchers can acetylate the compound and then subject it to a test coupling reaction; analysis of the product by NMR reveals the extent of epimerization. This application allows for the quantitative comparison of racemization suppression efficiency among different coupling agents, a critical parameter in peptide synthesis [7].

Investigation of Peptide Transporter Pharmacology

H-Phe-Ala-OMe HCl can be used as a model substrate to study the substrate specificity, kinetics, and inhibition of peptide transporters, particularly PEPT1 and PEPT2, in cell-based assays . Its free N-terminus and hydrophobic core align with the pharmacophore requirements for these transporters. By comparing its transport rate and affinity (Km, Ki) with those of other dipeptides and tripeptides, researchers can gain insights into the structural determinants of transporter recognition, which is essential for drug delivery applications [7].

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